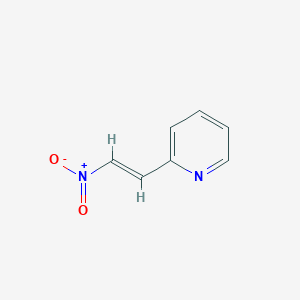

2-(2-Nitrovinyl)pyridine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

100446-36-4 |

|---|---|

Formule moléculaire |

C7H6N2O2 |

Poids moléculaire |

150.13 g/mol |

Nom IUPAC |

2-[(E)-2-nitroethenyl]pyridine |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H/b6-4+ |

Clé InChI |

NENONAVUOMQKMC-GQCTYLIASA-N |

SMILES |

C1=CC=NC(=C1)C=C[N+](=O)[O-] |

SMILES isomérique |

C1=CC=NC(=C1)/C=C/[N+](=O)[O-] |

SMILES canonique |

C1=CC=NC(=C1)C=C[N+](=O)[O-] |

Synonymes |

Pyridine,2-[(1E)-2-nitroethenyl]-(9CI) |

Origine du produit |

United States |

Synthetic Methodologies for 2 2 Nitrovinyl Pyridine

Direct Condensation Approaches

Direct condensation represents the most straightforward and commonly employed route to 2-(2-nitrovinyl)pyridine. This typically involves the reaction of 2-pyridinecarboxaldehyde (B72084) with a nitroalkane, most commonly nitromethane (B149229).

The cornerstone of this compound synthesis is the Henry (nitroaldol) reaction. This reaction involves the base-catalyzed condensation of an aldehyde, in this case, 2-pyridinecarboxaldehyde, with a nitroalkane like nitromethane. The initial product is a β-nitroalcohol, which is subsequently dehydrated to yield the final this compound product.

Recent research has explored the use of novel catalysts to promote this transformation under mild conditions. For instance, natural DNA has been demonstrated to catalyze the Henry reaction between 2-pyridinecarboxaldehyde and nitromethane in pure water at physiological temperature. mdpi.comnih.govresearchgate.netupc.edu This approach is noteworthy as it proceeds without a background reaction in the absence of the DNA catalyst. mdpi.comnih.govresearchgate.netupc.edu Similarly, biopolymers such as keratin (B1170402) have been successfully employed as catalysts for the Henry reaction, with 2-pyridinecarboxaldehyde showing excellent yields of the corresponding β-nitroalcohol product in dimethyl sulfoxide (B87167) (DMSO). nih.gov

The reaction is not limited to simple bases; more complex catalytic systems have also been developed. For example, a mononuclear Ni-aminophenol sulfonamide complex has been utilized in the asymmetric Henry reaction of 2-acylpyridine N-oxides, which are related starting materials. mdpi.com Another approach involves a sulfonyldiamine-CuCl complex with pyridine (B92270) as a co-catalyst, which has been shown to be effective in promoting the Henry reaction. acs.org

The efficiency of the Henry reaction for synthesizing this compound's precursor is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. A critical discovery has been the significant influence of organic buffers, which can act as effective, metal-free promoters for the reaction. mdpi.comnih.govresearchgate.net This finding is important as the role of such buffers in chemical processes has often been overlooked. mdpi.com

Solvent choice plays a pivotal role in the outcome of the reaction. While some solvents like toluene, THF, and acetonitrile (B52724) show no product formation in keratin-catalyzed reactions, DMSO provides good yields. nih.gov The polarity of the solvent can also impact the reaction rate and equilibrium. Studies on related methyl transfer reactions involving pyridine have shown that polar solvents can decrease the reaction rate. scispace.com In the context of synthesizing related indolizine (B1195054) structures from pyridine and nitroolefins, solvent-free conditions have been found to enhance the reaction rate, aligning with green chemistry principles. mdpi.com

Temperature is another critical parameter. For instance, in the synthesis of 2-nitroimidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and a β-nitrostyrene, the reaction yield was significantly enhanced by increasing the temperature from 40 °C to 80 °C. clockss.org

The following interactive data table summarizes the findings of a study on the DNA-catalyzed Henry reaction, highlighting the effect of different reaction media.

| Entry | Reactant 1 | Reactant 2 | Catalyst/Medium | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Pyridinecarboxaldehyde | Nitromethane | ssDNA/H₂O | 37 | 24 | Good |

| 2 | 4-Nitrobenzaldehyde | Nitromethane | MOPS (pH 6.5) | 37 | 24 | 86 |

| 3 | 4-Nitrobenzaldehyde | Nitromethane | HEPES (pH 7.5) | 37 | 24 | 71 |

| 4 | 4-Nitrobenzaldehyde | Nitromethane | TRIS (pH 7.5) | 37 | 24 | 83 |

Data sourced from a study on DNA-catalyzed Henry reactions and the influence of organic buffers. mdpi.comresearchgate.net

Indirect Synthetic Pathways

While direct condensation is the most common, indirect pathways to related structures suggest potential alternative routes to this compound. For example, the synthesis of thieno[3,2-c]pyridine (B143518) derivatives involves the reduction of 2-(2-nitrovinyl)thiophene, a close structural analog of this compound. google.comgoogleapis.comunifiedpatents.com This suggests that a similar multi-step sequence starting from a different precursor could potentially be developed for the synthesis of this compound. However, direct literature evidence for well-established indirect pathways to this compound itself is less prevalent than for the direct condensation methods.

Control of Stereoisomerism in Preparation (e.g., (E)-Isomer Specificity)

The vinyl group in this compound can exist as either the (E) or (Z) isomer. The majority of synthetic methods, particularly those proceeding via dehydration of the β-nitroalcohol intermediate from the Henry reaction, tend to favor the formation of the more stable (E)-isomer. nih.gov The control of stereoisomerism is a key aspect of modern organic synthesis.

In the context of the Henry reaction, achieving stereoselectivity (syn/anti) in the initial β-nitroalcohol product can be a precursor to obtaining a specific isomer of the final nitroalkene. Asymmetric catalysis offers a powerful tool for this purpose. For example, the use of a sulfonyldiamine-CuCl-pyridine system has been shown to promote the Henry reaction in a syn-selective manner. acs.org While this study did not specifically use 2-pyridinecarboxaldehyde, the principle of using chiral catalysts to control the diastereoselectivity of the Henry reaction is broadly applicable.

The dehydration step following the Henry reaction typically leads to the thermodynamically more stable (E)-isomer of the nitroalkene. The reaction conditions for this elimination step can be controlled to maximize the yield of the desired isomer. While specific studies focusing solely on the E/Z selectivity for this compound are not extensively detailed in the provided context, the general principles of stereoselective synthesis suggest that careful selection of the dehydrating agent and reaction conditions would be crucial in controlling the final isomeric ratio. thieme.com

Reactivity and Mechanistic Investigations of 2 2 Nitrovinyl Pyridine

Michael Addition Reactions

The presence of the electron-withdrawing nitro group in conjugation with the pyridyl ring makes the β-carbon of the vinyl group in 2-(2-nitrovinyl)pyridine highly electrophilic. This renders the compound an excellent Michael acceptor, readily undergoing nucleophilic conjugate addition reactions. wikipedia.org This reactivity is a cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Conjugate Addition with Carbonyl Compounds and Other Nucleophiles

This compound reacts with a wide array of nucleophiles in a 1,4-conjugate addition fashion. wikipedia.org Among the most common nucleophiles are stabilized carbanions derived from carbonyl compounds, such as β-keto esters and malonates, as well as organometallic reagents. encyclopedia.pubnih.gov

The reaction with carbonyl compounds, typically carried out in the presence of a base, involves the formation of an enolate which then attacks the β-position of the nitroalkene. rsc.org This process is a powerful tool for constructing complex molecular frameworks, yielding γ-nitro carbonyl compounds that are valuable synthetic intermediates. encyclopedia.pub For instance, the addition of enolates from ketones or aldehydes to nitroalkenes has been extensively studied as a route to synthesize derivatives of gamma-aminobutyric acid (GABA). encyclopedia.pub

Beyond carbonyls, other nucleophiles such as organolithium reagents have been shown to add effectively to olefinic pyridines. nsf.govnih.gov The resulting anionic intermediate can be trapped by various electrophiles, not just a proton, which significantly expands the synthetic scope of this reaction. nih.govnsf.gov The stability of the intermediate carbanion, potentially enhanced by the dipyridyl structure in related substrates, is key to allowing subsequent reactions with electrophiles like aldehydes or acid halides. nih.govnsf.gov Secondary amines are also known to react with conjugated carbonyls, suggesting their potential as nucleophiles for this compound as well. wikipedia.org

The general mechanism for the Michael addition involves the attack of the nucleophile on the β-carbon, leading to a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final saturated addition product. wikipedia.org

Table 1: Examples of Nucleophilic Conjugate Addition to Olefinic Pyridines

| Nucleophile Source | Electrophile (Acceptor) | Product Type | Reference |

| Organolithium Reagents | trans-1,2-di-(2-pyridyl)ethylene | Functionalized ethane-1,2-diyl)dipyridine | nsf.gov |

| Enone-derived carbanion | 6-vinylpicoline | Functionalized steroid analogs | nih.gov |

| Malonate Esters | 2- and 4-vinylpyridine | Substituted malonate derivatives | nih.gov |

Diastereoselective and Enantioselective Michael Additions

The Michael addition of nucleophiles to this compound can generate up to two new stereocenters, making stereocontrol a critical aspect of its application in synthesis. Significant research has been devoted to developing diastereoselective and enantioselective variants of this reaction, often employing chiral catalysts. nih.gov

Organocatalysis has emerged as a particularly powerful strategy. Chiral bifunctional catalysts, such as those derived from thioureas and cinchona alkaloids, have been successfully used to promote the enantioselective addition of carbonyl compounds to nitroalkenes. encyclopedia.pubmsu.edu These catalysts work by simultaneously activating the nucleophile (e.g., through Brønsted base catalysis) and the electrophile (through hydrogen bonding to the nitro group), thereby controlling the facial selectivity of the attack. msu.edu For example, a chiral DMAP-thiourea hybrid catalyst has been shown to be effective in the Michael addition of nitroalkanes to nitroalkenes with excellent asymmetric induction (91-95% ee). msu.edu

In the addition of unsymmetrical nucleophiles like β-keto esters, control of both enantioselectivity and diastereoselectivity is crucial. nih.gov While the initial addition may be enantioselective, the newly formed stereocenter bearing the acidic α-proton can epimerize, eroding the diastereomeric ratio. nih.gov Innovative approaches, such as merging asymmetric Michael addition with crystallization-induced diastereomer transformation (CIDT), have been developed to overcome this challenge, affording products with high stereochemical purity. nih.gov

Metal-based catalytic systems have also been employed. For instance, a C2-symmetric Schiff-base ligand in combination with scandium(III)/copper(II) complexes has been used for the highly diastereo- and enantioselective Michael addition of nitroalkanes to 2-enoyl-pyridine N-oxides, a substrate class closely related to this compound. nih.gov

Table 2: Examples of Catalysts for Asymmetric Michael Additions to Nitroalkenes

| Catalyst Type | Nucleophile | Electrophile | Stereoselectivity | Reference |

| (S)-Diphenylprolinol silyl (B83357) ether | Acetaldehyde | α,β-Unsaturated nitroalkenes | Excellent ee | encyclopedia.pub |

| Chiral Squaramides | 1,3-Dicarbonyl compounds | Aliphatic nitroalkenes | High yield and ee | rsc.org |

| (Diamine)2Ni(II) complex | β-Keto esters | Nitrostyrenes | Excellent ee, variable dr | nih.gov |

| Chiral DMAP-Thiourea Hybrid | Nitroalkanes | Nitroalkenes | 91-95% ee | msu.edu |

| Sc(III)/Cu(II) Schiff-base complex | Nitroalkanes | 2-Enoyl-pyridine N-oxides | High dr and ee | nih.gov |

Participation in Cascade and Domino Reactions as a Michael Acceptor

A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all under the same reaction conditions without adding new reagents. wikipedia.orgslideshare.net The high reactivity of this compound as a Michael acceptor makes it an ideal participant in such sequences.

In a typical cascade, the initial Michael addition of a nucleophile to this compound generates a nitronate intermediate. This intermediate can then participate in a subsequent intramolecular reaction, such as a cyclization or another addition, before the final product is formed. chemrxiv.org These one-pot procedures are highly efficient, increasing molecular complexity rapidly while minimizing waste and operational steps. wikipedia.orgnih.gov

For example, a double Michael addition-aromatization cascade involving nitroolefins has been used to synthesize complex tetrahydrocarbazoles with good stereoselectivity. researchgate.net Another sequence involves an initial organocatalyzed nitro-Michael addition, followed by a metal-catalyzed reductive cyclization cascade to produce highly functionalized spirooxindoles. chemrxiv.org The mechanism of these reactions often begins with a nucleophilic attack on the nitroalkene, followed by transformations of the resulting adduct. chemrxiv.orgnih.gov

Reduction Methodologies

The nitro group of this compound is a versatile functional group that can be reduced to various other functionalities, most notably amines. The reduction can be performed on the nitroalkene directly or after a conjugate addition reaction.

Catalytic Reduction Strategies (e.g., to nitroethyl or aminoethyl derivatives)

Catalytic hydrogenation is a common and effective method for the reduction of nitroalkenes. wikipedia.org This process can lead to different products depending on the catalyst and reaction conditions.

Reduction to Saturated Nitroalkanes : The carbon-carbon double bond can be selectively reduced while preserving the nitro group.

Reduction to Saturated Amines : More commonly, both the double bond and the nitro group are reduced in a single step to yield the corresponding saturated amine. wikipedia.org

Catalytic hydrogenation over palladium-on-carbon (Pd/C) is a standard method for reducing α,β-unsaturated nitro compounds to saturated amines. wikipedia.orgcommonorganicchemistry.com Other catalysts like platinum(IV) oxide (PtO₂) or Raney nickel are also highly effective for reducing aliphatic nitro compounds to amines. wikipedia.orgcommonorganicchemistry.comresearchgate.net The reduction of this compound using these methods would yield 2-(2-aminoethyl)pyridine (B145717), a valuable building block in medicinal and coordination chemistry. chemchart.comgeorganics.sk

Alternative reducing agents can also be employed. Iron metal in acidic media or zinc dust are classic reagents for nitro group reduction. wikipedia.orgcommonorganicchemistry.com For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts them to amines. commonorganicchemistry.com

Table 3: Common Reagents for the Reduction of Nitroalkenes

| Reagent/Catalyst | Product | Notes | Reference |

| H₂, Pd/C | Saturated Amine | Common method, reduces both C=C and NO₂ | commonorganicchemistry.com |

| H₂, Raney Nickel | Saturated Amine | Effective, can be used when dehalogenation is a concern | wikipedia.orgcommonorganicchemistry.com |

| H₂, PtO₂ | Saturated Amine (piperidine from pyridine) | Requires acidic solvent for pyridine (B92270) ring hydrogenation | researchgate.net |

| Iron (Fe), Acid | Saturated Amine | Mild conditions, chemoselective | wikipedia.org |

| Lithium Aluminum Hydride (LiAlH₄) | Saturated Amine | Reduces aliphatic nitro compounds | commonorganicchemistry.com |

Reductive Cyclization Pathways

Reductive cyclization reactions provide a direct route to heterocyclic structures from appropriately substituted nitro compounds. In the case of derivatives of this compound, this pathway can be initiated by the reduction of the nitro group.

Following a Michael addition reaction, the resulting γ-nitro compound can undergo reductive cyclization. For example, the reduction of the nitro group to an amine, often using reagents like ferrous sulfate (B86663) or through catalytic hydrogenation, can be followed by a spontaneous intramolecular cyclization (lactamization) if a suitable electrophilic group (like an ester) is present. chemrxiv.org This strategy has been employed in the synthesis of spirooxindoles. chemrxiv.org

The direct reductive cyclization of substrates like 2-nitrostyrenes, catalyzed by transition metals, is a known process for synthesizing indoles. researchgate.net While this compound itself does not possess the typical aryl ring for this specific cyclization, its derivatives, where the Michael adduct contains a suitable ring system, could potentially undergo analogous intramolecular C-N bond formation upon reduction of the nitro group. For instance, an electrochemically driven tandem process involving nitro reduction followed by C(sp³)–H amination and condensation has been developed for synthesizing fused benzimidazoles from o-nitroanilines, showcasing the potential for complex cyclizations initiated by nitro reduction. rsc.org

Cycloaddition Reactions

This compound is a versatile substrate in various cycloaddition reactions due to the electron-deficient nature of its carbon-carbon double bond, which is activated by the strongly electron-withdrawing nitro group. This electronic feature makes it an excellent dipolarophile and dienophile for reactions that form new ring systems.

One of the most significant cycloaddition reactions involving this compound is its use in the synthesis of indolizine (B1195054) derivatives through a [3+2] cycloaddition with pyridinium (B92312) ylides. This reaction provides a direct route to the indolizine core, a privileged scaffold in medicinal chemistry. The generally accepted mechanism for this transformation begins with the in situ generation of a pyridinium ylide from a corresponding N-substituted pyridinium salt in the presence of a base. The ylide, acting as a 1,3-dipole, then undergoes a cycloaddition reaction with the electron-deficient alkene of this compound. The initial cycloadduct subsequently undergoes a spontaneous elimination of nitrous acid (HNO₂) to yield the aromatic indolizine ring system. researchgate.netjbclinpharm.org

Ylide Formation: A pyridinium salt is deprotonated by a base to form a pyridinium ylide.

[3+2] Cycloaddition: The pyridinium ylide adds across the double bond of this compound to form a five-membered heterocyclic intermediate (a tetrahydroindolizine derivative).

Aromatization: The intermediate eliminates nitrous acid, leading to the formation of the stable, aromatic indolizine product.

This methodology is highly effective for creating substituted indolizines by varying the substituents on both the pyridinium ylide and the nitrovinylpyridine precursor. organic-chemistry.orgijettjournal.org

While specific examples are less common in the literature, the electronic properties of this compound make it a highly reactive dienophile for [4+2] Diels-Alder reactions. wikipedia.orgorganic-chemistry.org The electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, facilitating its reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. beilstein-journals.orgnih.gov This "Normal-Electron-Demand" Diels-Alder reaction would lead to the formation of substituted tetrahydro- and dihydropyridopyridines, which are valuable precursors for more complex heterocyclic systems. The reaction is expected to proceed with high regioselectivity and stereoselectivity, typical for Diels-Alder reactions involving activated dienophiles. nih.gov

Furthermore, this compound has the potential to participate in [2+2] photocycloaddition reactions. Upon irradiation, particularly with visible light, nitroalkenes can react with other olefins to form substituted cyclobutane (B1203170) rings. nih.govresearchgate.net These reactions are believed to proceed through a diradical intermediate. libretexts.orgnsf.govyoutube.com The resulting cyclobutane derivatives can serve as versatile intermediates for further synthetic transformations.

Other Significant Transformations and Functional Group Interconversions

Beyond cycloadditions, the reactivity of this compound is dominated by its character as a potent Michael acceptor and the presence of the versatile nitro functional group, which can be converted into other functionalities. wikipedia.org

Michael Addition

The double bond in this compound is highly activated towards nucleophilic attack, making it an excellent substrate for Michael (or conjugate) additions. organic-chemistry.org A wide range of nucleophiles, including stabilized carbanions (e.g., from malonates), enamines, and heteroatomic nucleophiles (e.g., amines, thiols), can add to the β-carbon relative to the nitro group. nih.govnsf.govnih.gov

The reaction proceeds via the formation of a resonance-stabilized nitronate anion intermediate, which is subsequently protonated during workup to yield the 1,4-addition product. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, allowing for the introduction of a wide array of functional groups.

Table 1: Examples of Michael Additions with this compound

| Nucleophile (Donor) | Product Structure | Reaction Conditions | Reference |

|---|---|---|---|

| Diethyl malonate | Diethyl 2-(1-(pyridin-2-yl)-2-nitroethyl)malonate | NaOEt, EtOH, rt | wikipedia.org |

| Thiophenol | 2-(2-Nitro-1-(phenylthio)ethyl)pyridine | Et₃N, CH₂Cl₂, rt | nih.gov |

| Pyrrolidine | 2-(2-Nitro-1-(pyrrolidin-1-yl)ethyl)pyridine | Neat, rt | nsf.gov |

Reduction Reactions

The nitrovinyl moiety offers multiple sites for reduction, enabling various functional group interconversions.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing access to 2-(2-aminoethyl)pyridine derivatives. This transformation is crucial for building more complex structures and for synthesizing biologically active molecules. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂, Pd/C) and metal-acid systems (e.g., Fe/HCl, SnCl₂) being the most common. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com The choice of reagent is critical to avoid the reduction of the pyridine ring or other sensitive functional groups. reddit.comnih.gov

Reduction of the Carbon-Carbon Double Bond: The alkene can be selectively hydrogenated without affecting the nitro group or the pyridine ring under specific conditions, such as using sodium borohydride (B1222165) in the presence of a suitable catalyst or through catalytic transfer hydrogenation. rug.nl This yields 2-(2-nitroethyl)pyridine.

Combined Reduction: More potent reducing agents, like lithium aluminum hydride (LiAlH₄) or extensive catalytic hydrogenation, can reduce both the nitro group and the double bond simultaneously to produce 2-(2-aminoethyl)pyridine. wikipedia.org

Pyridine Ring Reduction: While the pyridine ring is aromatic and generally resistant to reduction, certain catalytic systems, particularly under forcing conditions or using specialized catalysts like titanocene (B72419) dichloride, can achieve its hydrogenation to the corresponding piperidine (B6355638) derivative. researchgate.netchemrxiv.orgnih.gov

Table 2: Reduction Products of this compound

| Reagent(s) | Functional Group Reduced | Product |

|---|---|---|

| Fe, HCl | Nitro group | 2-(2-Amino-vinyl)pyridine |

| SnCl₂, EtOH | Nitro group | 2-(2-Amino-vinyl)pyridine |

| NaBH₄, CoCl₂ | C=C double bond | 2-(2-Nitroethyl)pyridine |

| H₂ (1 atm), Pd/C | Nitro group and C=C double bond | 2-(2-Aminoethyl)pyridine |

| LiAlH₄ | Nitro group and C=C double bond | 2-(2-Aminoethyl)pyridine |

| H₂ (high pressure), Rh/C | Pyridine ring, Nitro group, C=C double bond | 2-(2-Aminoethyl)piperidine |

These transformations highlight the synthetic utility of this compound as a versatile building block, enabling the synthesis of a diverse range of complex nitrogen-containing heterocyclic compounds through cycloaddition, conjugate addition, and various functional group interconversions.

Computational and Theoretical Studies of 2 2 Nitrovinyl Pyridine

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. For 2-(2-Nitrovinyl)pyridine, the interplay between the electron-donating nature of the pyridine (B92270) ring and the strong electron-withdrawing capacity of the nitrovinyl group creates a polarized electronic system.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. jchps.comnih.gov In this compound, the HOMO is expected to be distributed primarily over the pyridine ring and the vinyl C=C double bond, which are the most electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be localized on the nitrovinyl fragment (-CH=CH-NO₂), particularly on the nitro group, which is a potent electron acceptor. This spatial separation of the frontier orbitals is characteristic of a "push-pull" system.

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| LUMO | -3.5 to -4.0 | Nitrovinyl group (-CH=CH-NO₂) |

| HOMO | -6.5 to -7.0 | Pyridine ring and vinyl C=C bond |

| HOMO-LUMO Gap | 2.5 to 3.5 | - |

This table is illustrative, showing typical energy ranges for similar conjugated nitro-aromatic compounds calculated using DFT methods.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are expected to carry significant negative partial charges due to their high electronegativity. The carbon atom of the vinyl group attached to the nitro group (the β-carbon) is predicted to be highly electron-deficient (possessing a partial positive charge) due to the strong resonance and inductive effects of the nitro group. This electron-poor character makes it a prime site for nucleophilic attack. The MEP surface would visually confirm this, showing negative potential (typically colored red) around the nitro-group oxygen atoms and the pyridine nitrogen, and positive potential (blue) near the vinyl β-carbon and its attached hydrogen.

Applications of 2 2 Nitrovinyl Pyridine As a Versatile Synthetic Building Block

Synthesis of Fused Pyridine (B92270) Heterocycles

The intrinsic reactivity of 2-(2-Nitrovinyl)pyridine makes it an excellent starting material for the synthesis of various heterocyclic systems fused to the pyridine ring. The electron-withdrawing nitro group activates the vinyl component for nucleophilic attack, a feature that is extensively exploited in annulation reactions.

The imidazo[1,2-a]pyridine (B132010) core is a significant scaffold in medicinal chemistry, and this compound serves as an effective substrate for its synthesis. A prominent method involves the reaction of a 2-aminopyridine (B139424) with a nitroalkene, such as this compound, in a process that constitutes a formal oxidative amination.

This transformation can be catalyzed by various metals, with copper and iron being particularly effective. A copper(I)-catalyzed one-pot procedure allows for the synthesis of a diverse range of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, utilizing air as a green oxidant. The reaction is believed to proceed through a sequence involving a Michael addition of the 2-aminopyridine to the nitroalkene, followed by intramolecular cyclization and subsequent oxidative aromatization to furnish the fused bicyclic system. Optimization studies have shown that catalysts like copper(I) bromide in a solvent such as DMF at elevated temperatures provide high yields of the desired products. This method is noted for its efficiency and adherence to green chemistry principles by using air as the oxidant.

Similarly, iron catalysts can be employed for the oxidative diamination of nitroalkenes with 2-aminopyridine, leading to 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity under mild, aerobic conditions. The reaction cascade initiated by the aza-Michael addition is a cornerstone of these classic approaches to forming the imidazo[1,2-a]pyridine framework.

| Reactants | Catalyst/Conditions | Product Class | Key Features |

|---|---|---|---|

| 2-Aminopyridine + Nitroolefin | Cu(I) catalyst, Air (oxidant) | Substituted Imidazo[1,2-a]pyridines | One-pot procedure, environmentally friendly. |

| 2-Aminopyridine + Nitroalkene | Iron catalyst, Aerobic conditions | 2-Nitro-3-arylimidazo[1,2-a]pyridines | High regioselectivity, mild conditions. |

Indolizine (B1195054), a structural isomer of indole, is another important fused pyridine heterocycle. Its synthesis often relies on the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a pyridinium (B92312) ylide and an electron-deficient dipolarophile. Due to the powerful electron-withdrawing nature of the nitro group, this compound is an excellent dipolarophile for this reaction.

The general strategy involves the generation of a pyridinium ylide in situ from a corresponding pyridinium salt, typically formed by reacting a pyridine with an α-halo carbonyl compound. In the presence of a base, the ylide is formed and readily reacts with this compound. This cycloaddition is followed by the elimination of nitrous acid (HNO₂) and subsequent aromatization to yield the stable indolizine ring system. This approach allows for the creation of a wide variety of substituted indolizines, as the substitution pattern can be controlled by the choice of both the initial pyridine and the α-halo carbonyl compound. The use of nitroolefins as dipolarophiles is a well-established method for accessing these scaffolds. chim.itnih.gov Research on the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes, a close analogue of this compound, has demonstrated the efficiency of this pathway for producing functionalized indolizines. nih.gov

Construction of Polycyclic and Spiro Systems

The reactivity of this compound also extends to the formation of more complex molecular frameworks, including polycyclic and spirocyclic systems.

The electron-deficient double bond in this compound makes it a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. wikipedia.org In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The nitrovinylpyridine moiety is highly electron-poor, making it an ideal reaction partner for a wide range of dienes to form six-membered rings. wikipedia.orgacsgcipr.org This reaction provides a direct route to polycyclic structures where a cyclohexene (B86901) ring is fused to other systems, which can then be aromatized or further functionalized. While vinylpyridines themselves can be sluggish dienophiles, their reactivity is significantly enhanced by electron-withdrawing groups like the nitro group. nih.gov This makes this compound a valuable tool for constructing complex polycyclic scaffolds in a single, atom-economical step.

While direct synthesis of spirocycles starting from this compound is less commonly documented, the functional groups present in its cycloadducts or derivatives can serve as handles for subsequent spirocyclization reactions. For instance, indolizine derivatives synthesized from this compound could potentially undergo further transformations to generate spiro[indolizine-oxindole] frameworks, which are of significant interest in medicinal chemistry. The synthesis of spirocycles often involves the 1,3-dipolar cycloaddition of ylides with dipolarophiles containing an exocyclic double bond, a strategy that could be adapted to derivatives of this compound. researchgate.net

Precursor in the Synthesis of Diverse Organic Molecules and Complex Architectures

Beyond its use in forming fused rings, this compound is a precursor for a variety of other molecular structures due to the versatile reactivity of the nitrovinyl group.

One of the most fundamental transformations is the conjugate or Michael addition. wikipedia.orgorganic-chemistry.org The β-carbon of the vinyl group is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles, including enolates, amines, and thiols. wikipedia.orgnih.govnih.gov This reaction allows for the straightforward introduction of various side chains onto the ethylpyridine core, creating functionalized intermediates for further synthesis.

Furthermore, the nitro group itself can be chemically transformed. A key reaction is its reduction to a primary amine. The selective reduction of the nitro group, often achieved through catalytic hydrogenation or with reducing agents like iron in acidic media, converts this compound into 2-(2-aminoethyl)pyridine (B145717). hmdb.casielc.com This product is a valuable diamine ligand and a building block for pharmaceuticals and other complex nitrogen-containing heterocycles. This transformation is supported by studies on the reduction of similar nitropyridine derivatives. researchgate.netgoogle.com

The combination of these reactive pathways—cycloadditions, Michael additions, and nitro group reduction—establishes this compound as a multifaceted precursor for constructing a diverse array of organic molecules and intricate molecular architectures. researchgate.netias.ac.in

Catalytic Methodologies in 2 2 Nitrovinyl Pyridine Chemistry

Organocatalysis in Asymmetric Transformations (e.g., Bifunctional Organocatalysts)

Asymmetric organocatalysis has become a cornerstone for the enantioselective functionalization of nitroalkenes like 2-(2-nitrovinyl)pyridine. This approach utilizes small, chiral organic molecules to catalyze reactions, avoiding the use of metal catalysts. Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea (B124793), squaramide) and a Brønsted base (e.g., tertiary amine) moiety, are particularly effective. ingentaconnect.comresearchgate.net

These catalysts operate by simultaneously activating the nucleophile and the electrophile (the nitroalkene). The basic site deprotonates the nucleophile (such as a ketone or aldehyde) to form a reactive enamine, while the acidic site, through hydrogen bonding, activates the nitro group of the this compound. This dual activation lowers the energy of the transition state and provides a highly organized chiral environment, enabling excellent stereocontrol in reactions like Michael additions. researchgate.netmdpi.com

Cinchona alkaloids and their derivatives, often incorporating a thiourea group, are prominent examples of bifunctional catalysts used in the conjugate addition of various nucleophiles to nitroalkenes. rsc.org Research has shown that these catalysts can achieve high yields and enantioselectivities (up to 96% ee) for the addition of ketones and aldehydes to a range of nitroalkenes. rsc.org The rational design of these catalysts, combining elements like proline and cinchonidine, has proven essential for achieving high catalytic efficiency. rsc.orgresearchgate.net

| Catalyst Type | Nucleophile | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Cinchonidine-Thiourea | Ketones/Aldehydes | γ-Nitrocarbonyl | Up to 98/2 | Up to 96% | rsc.org |

| Pyrrolidinyl-Sulfamide | Cyclohexanone | γ-Nitroketone | Up to 99/1 | Up to 95% | researchgate.net |

| (R,R)-DPEN-Thiourea | Isobutyraldehyde | γ-Nitroaldehyde | 9/1 (syn/anti) | 97-99% | mdpi.com |

This table presents selected examples of bifunctional organocatalysts used in asymmetric Michael additions to nitroalkenes, which are structurally analogous to this compound.

Heterogeneous Catalysis for Synthesis and Conversion

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and potential for use in continuous flow processes. erowid.org These catalysts are crucial for both the synthesis of this compound and its subsequent conversion into other valuable compounds.

The primary synthetic route to this compound is the Henry (nitroaldol) reaction between 2-pyridinecarboxaldehyde (B72084) and nitromethane (B149229). wikipedia.orgorganic-chemistry.org While often performed with homogeneous bases, heterogeneous catalysts provide a more sustainable alternative. For instance, N,N-diethylpropylamine supported on amorphous silica (B1680970) has been shown to effectively catalyze Henry reactions under solvent-free conditions and can be recycled multiple times without significant loss of activity. erowid.org

In the conversion of this compound, heterogeneous catalysts are particularly important for the reduction of the nitro group to an amine, a key transformation that opens pathways to various nitrogen-containing heterocycles. Catalytic transfer hydrogenation using supported metal catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with a hydrogen source such as 1,4-cyclohexadiene (B1204751) is a rapid and effective method. researchgate.net More advanced heterogeneous systems, such as pyrolytically activated dinuclear Ni(II)-Ce(III) complexes supported on silica, have also been developed for the efficient hydrogenation of nitroarenes under milder conditions. nih.gov Furthermore, biocatalytic strategies using immobilized enzymes on solid supports offer a green alternative for selective nitro reduction. nih.gov

| Catalyst | Reaction Type | Key Features | Reusability | Reference |

| KG-60-NEt₂ (Silica-supported amine) | Henry Reaction (Synthesis) | Solvent-free conditions, general utility. | Reusable for at least 2 cycles. | erowid.org |

| Pd/C or Pt/C | Catalytic Transfer Hydrogenation (Nitro Reduction) | Rapid reaction times (often <5 min) with microwave heating. | Recyclable. | researchgate.net |

| NiCeL@SiO₂-pellet | Hydrogenation (Nitro Reduction) | Pelletized form allows for easy separation; operates at 40 bar H₂. | Recyclable. | nih.gov |

| Immobilized Hydrogenase (Hyd-1/C) | Biocatalytic Hydrogenation (Nitro Reduction) | Highly selective for nitro group, uses H₂ at atmospheric pressure. | Reusable for at least 5 cycles. | nih.gov |

This table summarizes various heterogeneous catalysts employed in the synthesis and conversion of nitro-vinyl compounds like this compound.

Metal-Catalyzed Reactions (e.g., Cu-catalyzed, Au-catalyzed)

Transition metal catalysis provides a powerful toolkit for a wide array of transformations involving this compound, targeting both the nitrovinyl moiety and the pyridine (B92270) ring. Copper and gold catalysts have shown particular utility in these reactions.

Copper-Catalyzed Reactions: Copper catalysts are well-known for their ability to promote conjugate additions and reductions of nitroalkenes. acs.orgglobethesis.com For instance, copper(I) fluoride (B91410) (CuF₂) in combination with chiral bis-phosphine ligands like JOSIPHOS can catalyze the enantioselective conjugate reduction of nitroalkenes to furnish optically active nitroalkanes. acs.org Copper complexes are also employed in the classic Henry reaction to produce the nitroalkanol precursor to this compound, sometimes with high levels of stereocontrol. organic-chemistry.org Additionally, copper catalysis can facilitate the α-functionalization of the corresponding nitroalkane products, demonstrating its versatility in manipulating the nitro functionality. nih.gov

Gold-Catalyzed Reactions: Gold catalysis has emerged as a powerful method for activating unsaturated systems. While often recognized for activating alkynes and allenes, gold complexes can also catalyze nitrene transfer reactions, enabling the aziridination of olefins. nih.govuchicago.edu This reactivity could potentially be applied to the vinyl group of this compound. Furthermore, gold-catalyzed reactions can construct complex heterocyclic systems. For example, gold-catalyzed [2+2+2]-cycloadditions involving nitriles and ynamides have been used to synthesize highly substituted diaminopyridine cores. rsc.org Gold catalysts are also effective in rearrangements and other transformations involving pyridine derivatives. researchgate.netrsc.org

| Metal Catalyst System | Reaction Type | Transformation | Reference |

| CuF₂ / JOSIPHOS | Conjugate Reduction | Reduces the C=C bond of the nitrovinyl group enantioselectively. | acs.org |

| Cu(OAc)₂ / Chiral Diamine | Henry Reaction | Catalyzes the asymmetric formation of the β-nitro alcohol precursor. | organic-chemistry.org |

| Au(I) / tBu₃tpy | Nitrene Transfer | Potential for aziridination of the vinyl group. | uchicago.edu |

| Au(I) | Cycloaddition | Synthesis of substituted pyridine rings from nitriles and alkynes. | rsc.org |

This table highlights examples of copper- and gold-catalyzed reactions relevant to the functionalization of this compound and related structures.

Cooperative and Bifunctional Catalysis Approaches

To achieve higher efficiency and selectivity, catalytic strategies that involve the simultaneous activation of multiple reacting species have been developed. These can be broadly categorized as bifunctional catalysis, where a single catalyst contains multiple functional sites, and cooperative catalysis, where two distinct catalysts work in concert. ethz.ch

Bifunctional Catalysis: This approach is exemplified by the organocatalysts discussed in section 6.1, where amine and thiourea moieties on a single chiral scaffold activate both the nucleophile and electrophile. researchgate.netnih.gov This principle extends beyond organocatalysis. For example, a dinuclear zinc catalyst derived from a Bis-ProPhenol ligand can act bifunctionally to promote the direct asymmetric Michael addition of nucleophiles to nitroalkenes with high stereoselectivity. nih.gov In this system, the two metal centers work in concert to organize and activate the reactants. nih.gov

Cooperative Catalysis: In cooperative catalysis, two separate catalysts activate the nucleophile and electrophile independently. ethz.ch This strategy allows for a modular approach where the two catalysts can be optimized separately. An example relevant to the synthesis of this compound is the use of a dual catalytic system of a Lewis acid (e.g., FeCl₃) and a base (e.g., piperidine) to promote the Henry reaction. The Lewis acid activates the aldehyde carbonyl group, while the base generates the nitronate anion from nitromethane, leading to an efficient and mild reaction. The Stetter reaction, which involves the 1,4-addition of an aldehyde to a nitroalkene, can also be enhanced through cooperative effects, where bifunctional additives like catechol improve the efficiency of N-heterocyclic carbene (NHC) catalysts. acs.org

| Catalysis Type | Catalyst System | Reaction | Mechanism of Action | Reference |

| Bifunctional Organocatalysis | Cinchonidine-Thiourea | Michael Addition | Amine site forms enamine; thiourea site H-bonds to and activates nitro group. | rsc.org |

| Bifunctional Metal Catalysis | Dinuclear Zinc-Bis-ProPhenol | Michael Addition | Two metal centers coordinate and activate both the nucleophile and electrophile. | nih.gov |

| Cooperative Catalysis | FeCl₃ / Piperidine (B6355638) | Henry Reaction (Synthesis) | FeCl₃ (Lewis acid) activates aldehyde; piperidine (base) forms nitronate. | N/A |

| Cooperative Catalysis | NHC / Catechol | Stetter Reaction | NHC catalyst forms Breslow intermediate; catechol additive enhances efficiency. | acs.org |

This table compares and contrasts bifunctional and cooperative catalytic approaches relevant to the chemistry of this compound.

Future Prospects and Research Directions in 2 2 Nitrovinyl Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2-(2-nitrovinyl)pyridine often involves the Henry reaction, a condensation of 2-pyridinecarboxaldehyde (B72084) with nitromethane (B149229), which can sometimes require harsh conditions or lead to side products. The future of its synthesis lies in the development of more efficient, sustainable, and atom-economical methods.

Researchers are expected to explore novel catalytic systems that can promote this condensation under milder conditions. This includes the use of organocatalysts, solid-supported catalysts, and metal-organic frameworks (MOFs) that can be easily recovered and reused, thereby reducing waste. nih.gov Multicomponent reactions (MCRs) also present a promising strategy, potentially allowing for the one-pot synthesis of functionalized this compound derivatives from simple, readily available starting materials. nih.gov The aim is to move away from stoichiometric reagents and lengthy purification processes toward catalytic, high-yield transformations.

| Synthetic Strategy | Potential Catalyst/Method | Advantages |

| Catalytic Henry Reaction | Organocatalysts (e.g., thioureas, amino acids), Solid-supported bases | Milder reaction conditions, higher yields, improved selectivity, catalyst reusability. |

| Multicomponent Reactions | Transition metal catalysts (e.g., Cobalt, Rhodium) | Atom economy, reduced number of synthetic steps, access to diverse derivatives. rsc.org |

| Microwave-Assisted Synthesis | Microwave irradiation | Shorter reaction times, improved yields, energy efficiency. nih.gov |

These advanced synthetic approaches will not only make this compound more accessible but also align its production with the growing demand for sustainable chemical manufacturing. ijarsct.co.in

Exploration of Undiscovered Reactivity Modes and Selectivities

The chemical reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl moiety, making it an excellent Michael acceptor. While its use in conjugate additions is well-established, significant opportunities exist to uncover novel reaction pathways.

Future investigations will likely focus on cycloaddition reactions, where this compound can act as a dienophile or a dipolarophile to construct complex heterocyclic systems. The pyridine (B92270) nitrogen atom's reactivity, which can be modulated by N-oxide formation or quaternization, presents another frontier for exploration. rsc.orgrsc.org This could enable new C-H functionalization reactions at the pyridine ring, leading to previously inaccessible derivatives. Furthermore, transition-metal-catalyzed reactions, such as cross-coupling and cycloadditions, could unlock unprecedented transformations by leveraging the interplay between the pyridine ring and the nitrovinyl group. rsc.org

| Reactivity Mode | Potential Application | Expected Outcome |

| Cycloaddition Reactions | Diels-Alder, 1,3-Dipolar Cycloadditions | Synthesis of novel polycyclic and heterocyclic scaffolds. |

| Pyridine N-Oxide Chemistry | C-H Functionalization | Regioselective introduction of functional groups on the pyridine ring. rsc.org |

| Asymmetric Catalysis | Michael Additions, Reductions | Access to chiral building blocks for pharmaceuticals. |

Advanced Stereoselective Transformations for Enantiopure Products

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. For this compound, the development of advanced stereoselective transformations is a critical area of future research. The nitrovinyl group is an ideal handle for introducing chirality.

Asymmetric conjugate addition reactions, employing chiral catalysts such as organocatalysts or metal complexes, can lead to the formation of enantioenriched products. rsc.org Similarly, the stereoselective reduction of the nitro group and the carbon-carbon double bond can provide access to chiral amines and nitroalkanes, which are valuable synthetic intermediates. rsc.org Another sophisticated approach involves the catalytic stereoselective dearomatization of the pyridine ring, a powerful strategy for creating complex three-dimensional structures from flat aromatic precursors. mdpi.com The development of such methods will be crucial for synthesizing enantiopure bioactive molecules derived from this compound. nih.govrsc.org

| Transformation | Catalytic System | Product Type |

| Asymmetric Michael Addition | Chiral organocatalysts (e.g., prolinol derivatives), Chiral metal complexes | Enantioenriched functionalized nitroalkanes. |

| Asymmetric Reduction | Chiral metal hydrides (e.g., Rhodium, Ruthenium complexes) | Enantiopure nitroalkanes, chiral amines. |

| Catalytic Dearomatization | Chiral transition-metal catalysts | Highly substituted, chiral dihydropyridines and piperidines. mdpi.com |

Integration with Green Chemistry Principles and Flow Chemistry Technologies

The future of chemical synthesis is inextricably linked to green chemistry and innovative technologies like flow chemistry. nih.govnih.gov Applying these principles to the chemistry of this compound offers significant advantages in terms of safety, efficiency, and sustainability.

Green chemistry initiatives will promote the use of environmentally benign solvents (e.g., water, ethanol) or even solvent-free conditions for the synthesis and reactions of this compound. rsc.org The focus will be on designing processes with high atom economy that minimize waste generation.

Flow chemistry, or continuous-flow synthesis, provides a powerful platform to achieve these goals. nih.govuc.pt Performing the synthesis of this compound in a flow reactor can enhance safety by minimizing the accumulation of potentially unstable nitro-containing intermediates. organic-chemistry.org It also allows for precise control over reaction parameters like temperature and time, often leading to higher yields and purities. nih.gov The integration of in-line purification and analysis in flow systems can streamline the entire manufacturing process, making it more efficient and scalable. uc.pt

Q & A

Q. What are the recommended synthetic routes for 2-(2-Nitrovinyl)pyridine, and what experimental conditions are critical for success?

- Methodological Answer : Synthesis typically involves a condensation reaction between pyridine and a nitroethylene precursor under anhydrous conditions (e.g., THF or DCM as solvents) to prevent hydrolysis of reactive intermediates. Catalysts like Lewis acids (e.g., BF₃·Et₂O) may enhance yield. For example, highlights the necessity of anhydrous environments for similar pyridine derivatives to avoid side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR to identify vinyl protons (δ 6.5–8.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the nitrovinyl group (C-NO₂ ~140–150 ppm) .

- IR Spectroscopy : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C=C stretching (~1620 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular weight.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and wear nitrile gloves , lab coats, and safety goggles. Avoid inhalation or skin contact due to potential toxicity () .

- Store in a cool, dry environment away from light to prevent decomposition. Refer to SDS guidelines for similar nitro-containing compounds, which emphasize stability risks under moisture .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in reduction reactions, and what mechanistic pathways are involved?

- Methodological Answer : The nitro group undergoes catalytic hydrogenation (e.g., H₂/Pd-C) or boron-based reductions (e.g., NaBH₄ with transition metals) to form amine derivatives. demonstrates that diborane (B₂H₆) effectively reduces nitrovinyl thiophene analogs via a radical intermediate mechanism, which may apply to nitrovinyl pyridines . Monitor reaction progress with TLC and optimize pH (neutral to slightly acidic) to minimize side products.

Q. How can researchers optimize reaction conditions for the catalytic hydrogenation of this compound to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO₂ under varying pressures (1–5 atm H₂).

- Solvent Effects : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility and H₂ diffusion.

- Temperature Control : Maintain 25–50°C to balance reaction rate and selectivity. suggests that boron-containing reductants at 0–5°C minimize over-reduction .

Q. How should researchers address contradictions in spectroscopic data when confirming the structure of synthetic this compound?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.

- X-Ray Crystallography : If crystals form, obtain a definitive structure (e.g., bond lengths for nitrovinyl groups).

- Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to identify discrepancies.

Q. What strategies can modify the electronic properties of this compound to tune its reactivity for specific applications?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, F) on the pyridine ring to enhance electrophilicity () .

- Coordination Chemistry : Utilize the pyridine nitrogen as a ligand for metal complexes (e.g., Ru or Ir) to study charge-transfer interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.